N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine
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Overview
Description
N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a synthetic organic compound characterized by its unique structure, which includes a pyridazinone core substituted with a methoxyphenyl group and an acetylated beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves the following steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution with Methoxyphenyl Group: The pyridazinone core is then subjected to electrophilic aromatic substitution to introduce the methoxyphenyl group. This step often requires the use of a suitable catalyst and controlled reaction conditions to ensure regioselectivity.
Acetylation of Beta-Alanine: The final step involves the acetylation of beta-alanine with the substituted pyridazinone intermediate. This can be carried out using acylating agents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone or related structures.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the acetyl group, which can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce dihydropyridazinones. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
- Methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate
Uniqueness
Compared to similar compounds, N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine stands out due to its specific substitution pattern and functional groups. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17N3O5 |
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Molecular Weight |
331.32 g/mol |
IUPAC Name |
3-[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H17N3O5/c1-24-12-4-2-11(3-5-12)13-6-7-15(21)19(18-13)10-14(20)17-9-8-16(22)23/h2-7H,8-10H2,1H3,(H,17,20)(H,22,23) |
InChI Key |
WFEJRQRBPDYGKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
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